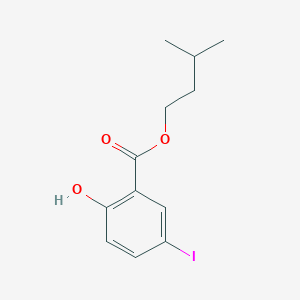

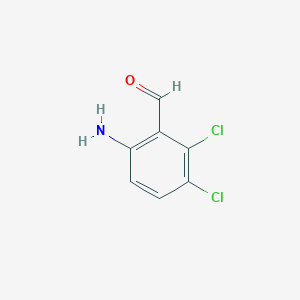

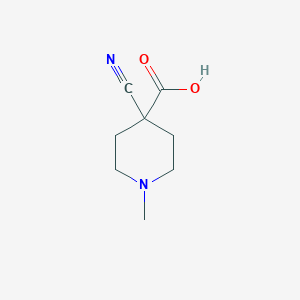

![molecular formula C11H25NOSi B3187485 3-[(Tert-butyldimethylsilyl)oxy]piperidine CAS No. 154544-53-3](/img/structure/B3187485.png)

3-[(Tert-butyldimethylsilyl)oxy]piperidine

説明

3-[(Tert-butyldimethylsilyl)oxy]piperidine is a compound with the CAS Number: 154544-53-3 . It has a molecular weight of 215.41 . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for 3-[(Tert-butyldimethylsilyl)oxy]piperidine were not found in the search results, tert-butyldimethylsilyl compounds are generally used as protecting reagents for alcohols, amines, amides, and various carboxylic acids .Molecular Structure Analysis

The InChI code for 3-[(Tert-butyldimethylsilyl)oxy]piperidine is 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3 . This indicates that the compound has a piperidine ring with a tert-butyldimethylsilyl group attached via an oxygen atom.Chemical Reactions Analysis

Tert-butyldimethylsilyl compounds, such as 3-[(Tert-butyldimethylsilyl)oxy]piperidine, are often used as protecting groups in organic synthesis . They can be removed under mildly acidic conditions.Physical And Chemical Properties Analysis

3-[(Tert-butyldimethylsilyl)oxy]piperidine is a liquid at room temperature .科学的研究の応用

- The partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety, present in 3-[(Tert-butyldimethylsilyl)oxy]piperidine, has been investigated for its potential as a side chain in novel potassium channel modulators. These modulators are designed for treating and preventing nervous system disorders .

- Additionally, some fully aromatic congeners of triazolopyridines have been explored as Ca^2+ channel inhibitors, α1-adrenoreceptor blockers, and neural nitric oxide synthase inhibitors .

- Triazolopyridines, including [1,2,3]triazolo[1,5-a]pyridine, serve as building blocks in supramolecular chemistry. They can form polynuclear complexes with various metal ions .

- The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine has been utilized in the construction of bicyclic fused triazolium ionic liquids. These ionic liquids are designed for the selective extraction of copper (II) ions and histidine-containing peptides .

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a compound related to 3-[(Tert-butyldimethylsilyl)oxy]piperidine, serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the synthesis of 3-[(Tert-butyldimethylsilyl)oxy]piperidine, has been isolated from various sponges and exhibits cytotoxic activity against several human carcinoma cell lines .

- The one-pot synthesis of 3-[(Tert-butyldimethylsilyl)oxy]piperidine involves intramolecular thermal Huisgen azide–alkyne cycloaddition. This reaction provides a convenient route to this heterocyclic compound .

Medicinal Chemistry and Drug Development

Supramolecular Chemistry and Complex Formation

Ionic Liquids and Metal Extraction

Natural Product Synthesis

Cytotoxic Activity and Cancer Research

Organic Synthesis and Heterocyclic Chemistry

Safety and Hazards

作用機序

Target of Action

This compound is a type of silyl ether, which are often used as protective groups in organic synthesis . They are typically used to protect reactive hydroxyl groups and are removed in the presence of suitable reagents .

Mode of Action

The mode of action of 3-[(Tert-butyldimethylsilyl)oxy]piperidine involves its interaction with its targets, primarily through the formation and cleavage of silyl ether bonds . The tert-butyldimethylsilyl (TBDMS) group is added to protect sensitive functional groups in a molecule during a chemical reaction. After the reaction, the TBDMS group can be removed to regenerate the original functional group .

Biochemical Pathways

Silyl ethers like this compound are commonly used in the synthesis of various pharmaceuticals . They can influence the course of a biochemical pathway by protecting certain functional groups from reacting, thus directing the pathway towards the desired product .

Pharmacokinetics

As a silyl ether, it is likely to be lipophilic, which could influence its absorption and distribution . The metabolism and excretion of this compound would depend on the nature of the chemical reactions it undergoes in the body .

Result of Action

The molecular and cellular effects of 3-[(Tert-butyldimethylsilyl)oxy]piperidine’s action would depend on the specific context in which it is used. In general, the addition of a TBDMS group can protect a sensitive functional group from unwanted reactions, allowing for more selective and controlled chemical transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[(Tert-butyldimethylsilyl)oxy]piperidine. For instance, the presence of certain reagents or catalysts can facilitate the addition or removal of the TBDMS group . The pH, temperature, and solvent used can also affect the rate and selectivity of these reactions .

特性

IUPAC Name |

tert-butyl-dimethyl-piperidin-3-yloxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNBNPBGKCEBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butyldimethylsilyl)oxy]piperidine | |

CAS RN |

154544-53-3 | |

| Record name | 3-[(tert-butyldimethylsilyl)oxy]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

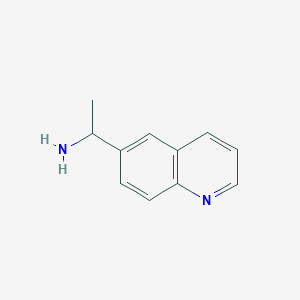

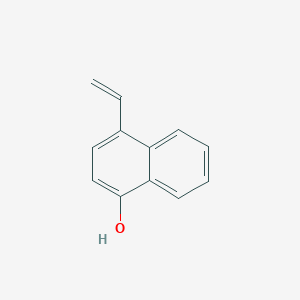

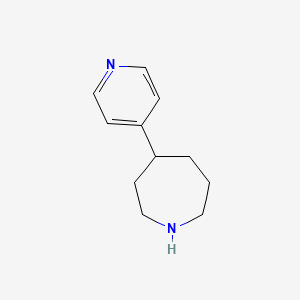

![6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 1-ethyl 6-(phenylmethyl) ester, (1S)-](/img/structure/B3187472.png)

![Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate](/img/structure/B3187499.png)